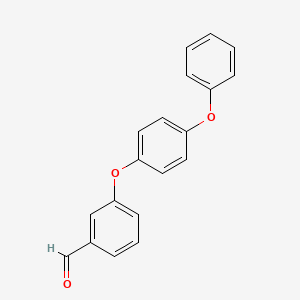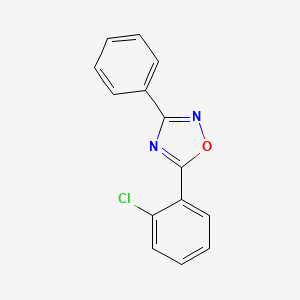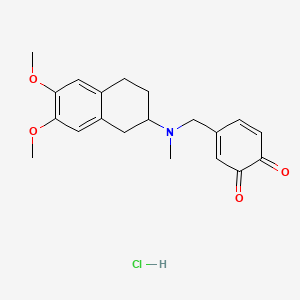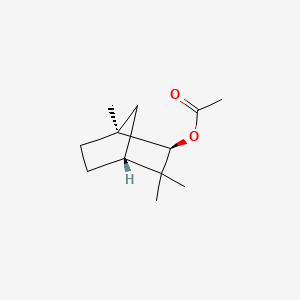
beta-Fenchyl acetate, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Fenchyl acetate, exo-: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 g/mol . It is a type of ester derived from fenchyl alcohol and acetic acid. This compound is known for its pleasant aroma and is often found in essential oils and various fragrance products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Fenchyl acetate, exo- can be synthesized through the esterification of fenchyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of beta-Fenchyl acetate, exo- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality beta-Fenchyl acetate, exo-.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Fenchyl acetate, exo- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, beta-Fenchyl acetate, exo- can be hydrolyzed back to fenchyl alcohol and acetic acid.
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert beta-Fenchyl acetate, exo- to other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Fenchyl alcohol and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives of beta-Fenchyl acetate, exo-.
Aplicaciones Científicas De Investigación
Beta-Fenchyl acetate, exo- has a wide range of applications in scientific research, including:
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of beta-Fenchyl acetate, exo- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by interacting with cell membranes and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Fenchyl acetate
- Endo-Fenchyl acetate
- Alpha-Isofenchyl acetate
Comparison: Beta-Fenchyl acetate, exo- is unique due to its specific stereochemistry, which can influence its physical and chemical properties. Compared to its stereoisomers, such as endo-Fenchyl acetate and alpha-Isofenchyl acetate, beta-Fenchyl acetate, exo- may exhibit different reactivity and biological activity. This uniqueness makes it valuable in various applications where specific stereochemical properties are desired .
Propiedades
Número CAS |
76109-40-5 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
Clave InChI |
JUWUWIGZUVEFQB-SCVCMEIPSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@]2(CC[C@H](C2)C1(C)C)C |
SMILES canónico |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


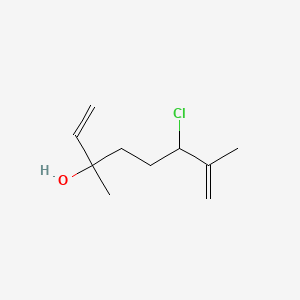

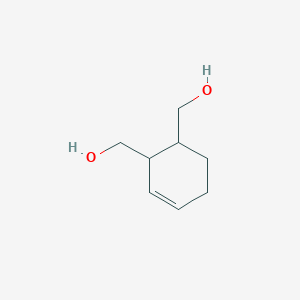
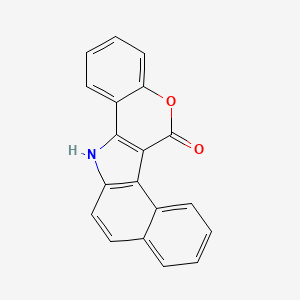
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
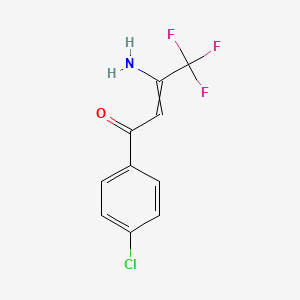
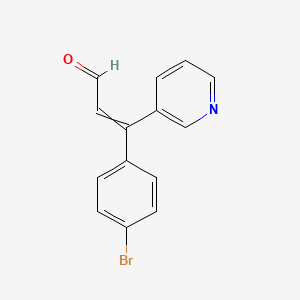
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
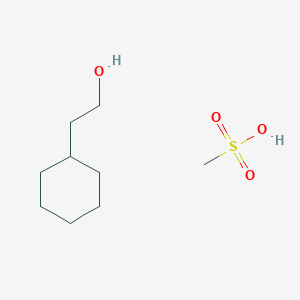
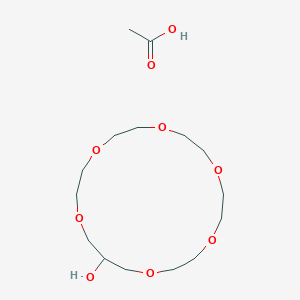
![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
